tert-Butyl 3-(cyclohexylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

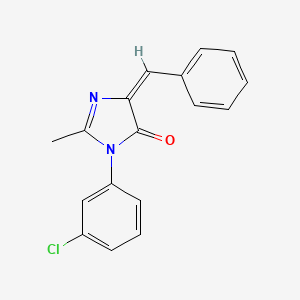

“tert-Butyl 3-(cyclohexylamino)propanoate” is a chemical compound with a molecular weight of 227.35 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Research on the stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has shown improved selectivity for cis-tert-butylcyclohexanols, highlighting the potential of tert-butyl derivatives in facilitating stereoselective chemical reactions (Hiyoshi et al., 2007).

Biosynthesis Applications

Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media has demonstrated the utility of tert-butyl derivatives in the efficient synthesis of key intermediates for pharmaceuticals, such as atorvastatin and rosuvastatin (Liu et al., 2018).

Material Science and Encapsulation

The encapsulation of nanosized silica by in situ polymerization of tert-butyl acrylate monomer showcases the use of tert-butyl derivatives in developing new materials for technological applications, such as encapsulated inorganic resist technology (Sondi et al., 2000).

Molecular and Crystal Structure Analysis

The molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate has provided insights into the conformation-stabilizing function of weak intermolecular bonding, which is crucial for understanding the behavior of tert-butyl derivatives in solid states (Kozioł et al., 2001).

Catalysis and Chemical Reactions

The role of tert-butyl derivatives in catalysis and chemical reactions is further illustrated by studies on the formation of an oxametallacycle surface intermediate via thermal activation of 1-chloro-2-methyl-2-propanol on Ni(100), which highlights the transformation pathways facilitated by tert-butyl groups (Zhao et al., 2010).

Propiedades

IUPAC Name |

tert-butyl 3-(cyclohexylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGEGRJAGMVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)

![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)

![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)

amino}propanoic acid](/img/structure/B6353489.png)

amino}propanoic acid](/img/structure/B6353493.png)

amino}propanoic acid](/img/structure/B6353509.png)

![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)

![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)

![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)